molecular formula C20H32N4O6S B13078929 L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-

Cat. No.: B13078929
M. Wt: 456.6 g/mol
InChI Key: GXRUMEUDICWYRQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is an organic compound known for its role in various chemical syntheses. It is a derivative of L-Ornithine, an amino acid involved in the urea cycle. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .

Preparation Methods

The synthesis of L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- involves several steps. One common method includes the reaction of L-Ornithine with tert-butanol and dimethylformamide at room temperature. The reaction mixture is then acidified with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. It temporarily masks the amino group of L-Ornithine, preventing it from participating in unwanted side reactions during peptide synthesis. The protecting group can be removed under mild conditions, typically by acid or base treatment, to regenerate the free amino group .

Comparison with Similar Compounds

Similar compounds include other amino acid derivatives used as protecting groups, such as:

    N-Boc-L-ornithine: Another derivative of L-Ornithine with a different protecting group.

    N-Fmoc-L-ornithine: Used in peptide synthesis for its stability and ease of removal.

    N-Cbz-L-ornithine: Known for its use in solid-phase peptide synthesis.

L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is unique due to its specific protecting group, which offers distinct advantages in terms of stability and removal conditions .

Properties

Molecular Formula

C20H32N4O6S

Molecular Weight

456.6 g/mol

IUPAC Name

(2S)-5-[[amino-[(2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C20H32N4O6S/c1-12-9-10-13(2)16(14(12)3)31(28,29)24-18(21)22-11-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h9-10,15H,7-8,11H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1

InChI Key

GXRUMEUDICWYRQ-HNNXBMFYSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.